molecular formula C13H8ClN3O2 B11850333 6-Chloro-7-nitro-2-phenyl-2H-indazole CAS No. 61076-93-5

6-Chloro-7-nitro-2-phenyl-2H-indazole

Katalognummer: B11850333
CAS-Nummer: 61076-93-5
Molekulargewicht: 273.67 g/mol
InChI-Schlüssel: FOEBAZXUOHNLDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-7-nitro-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The presence of chloro and nitro substituents on the indazole ring enhances its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-nitro-2-phenyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-7-nitro-2-phenyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce additional substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 6-Chloro-7-amino-2-phenyl-2H-indazole.

    Reduction: Formation of 6-Amino-7-nitro-2-phenyl-2H-indazole.

    Substitution: Formation of various substituted indazole derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of 6-Chloro-7-nitro-2-phenyl-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro and chloro substituents enhance its ability to bind to enzymes and receptors, leading to various biological effects. detailed studies on its exact mechanism of action and molecular targets are still ongoing.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-7-nitro-2-phenyl-2H-indazole can be compared with other indazole derivatives, such as:

    2-Phenyl-2H-indazole: Lacks the chloro and nitro substituents, resulting in different chemical reactivity and biological activity.

    6-Chloro-2-phenyl-2H-indazole: Lacks the nitro group, leading to different biological properties.

    7-Nitro-2-phenyl-2H-indazole:

The presence of both chloro and nitro substituents in this compound makes it unique and enhances its potential for various applications.

Eigenschaften

CAS-Nummer

61076-93-5

Molekularformel

C13H8ClN3O2

Molekulargewicht

273.67 g/mol

IUPAC-Name

6-chloro-7-nitro-2-phenylindazole

InChI

InChI=1S/C13H8ClN3O2/c14-11-7-6-9-8-16(10-4-2-1-3-5-10)15-12(9)13(11)17(18)19/h1-8H

InChI-Schlüssel

FOEBAZXUOHNLDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=C3C=CC(=C(C3=N2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.